2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide
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Overview
Description
2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[(1-METHYL-1H-IMIDAZOL-2-YL)(PHENYL)METHYL]ACETAMIDE is a complex organic compound that features both imidazole and imidazolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[(1-METHYL-1H-IMIDAZOL-2-YL)(PHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the formation of the imidazolidine ring through the reaction of an appropriate diamine with a carbonyl compound under acidic conditions. The imidazole ring can be introduced via cyclization reactions involving suitable precursors such as glyoxal and ammonia .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and the use of catalysts to accelerate the reaction rates .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[(1-METHYL-1H-IMIDAZOL-2-YL)(PHENYL)METHYL]ACETAMIDE undergoes various chemical reactions including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[(1-METHYL-1H-IMIDAZOL-2-YL)(PHENYL)METHYL]ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[(1-METHYL-1H-IMIDAZOL-2-YL)(PHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, thereby modulating their activity. The compound may also interfere with signaling pathways by binding to receptors and altering their function .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like 1-methylimidazole and 2-phenylimidazole share structural similarities.
Imidazolidine derivatives: Compounds such as 2-imidazolidinone and 4-imidazolidinone are structurally related.
Uniqueness
What sets 2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[(1-METHYL-1H-IMIDAZOL-2-YL)(PHENYL)METHYL]ACETAMIDE apart is its unique combination of both imidazole and imidazolidine rings, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields.
Properties
Molecular Formula |
C23H23N5O4 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-[(1-methylimidazol-2-yl)-phenylmethyl]acetamide |
InChI |
InChI=1S/C23H23N5O4/c1-27-13-12-24-21(27)20(15-6-4-3-5-7-15)26-19(29)14-18-22(30)28(23(31)25-18)16-8-10-17(32-2)11-9-16/h3-13,18,20H,14H2,1-2H3,(H,25,31)(H,26,29) |
InChI Key |
YYTSFLYMBRINAV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=CC=C2)NC(=O)CC3C(=O)N(C(=O)N3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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